molecular formula C16H15ClOS B1360564 3-(4-Chlorophenyl)-4'-thiomethylpropiophenone CAS No. 898787-82-1

3-(4-Chlorophenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360564
CAS No.: 898787-82-1
M. Wt: 290.8 g/mol
InChI Key: VFZYSJQBRPRVIA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4’-thiomethylpropiophenone: is an organic compound characterized by the presence of a chlorophenyl group and a thiomethyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone typically involves the reaction of 4-chlorobenzaldehyde with thiomethylpropiophenone under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound may be used to study the effects of chlorophenyl and thiomethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry: In the industrial sector, 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The chlorophenyl group may facilitate binding to aromatic receptors, while the thiomethyl group can participate in redox reactions or form covalent bonds with nucleophilic sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in the functional group attached to the propionic acid backbone.

    4-Chlorophenyl methyl sulfide: Contains the chlorophenyl and thiomethyl groups but lacks the propiophenone structure.

    4-Chlorophenylacetic acid: Similar aromatic structure with a different side chain.

Uniqueness: 3-(4-Chlorophenyl)-4’-thiomethylpropiophenone is unique due to the combination of its chlorophenyl and thiomethyl groups attached to a propiophenone backbone. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZYSJQBRPRVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644472
Record name 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-82-1
Record name 1-Propanone, 3-(4-chlorophenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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